molecular formula C24H40N8O4 B10820675 Dipyridamole-d16

Dipyridamole-d16

Cat. No.: B10820675
M. Wt: 520.7 g/mol
InChI Key: IZEKFCXSFNUWAM-BBMWYBCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipyridamole-d16 is a deuterium-labeled derivative of Dipyridamole, a well-known phosphodiesterase inhibitor. This compound is primarily used as an internal standard for the quantification of Dipyridamole in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling enhances the compound’s stability and allows for more accurate quantification in research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dipyridamole-d16 involves the incorporation of deuterium atoms into the Dipyridamole molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Dipyridamole-d16 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated alcohols or amines .

Scientific Research Applications

Dipyridamole-d16 has a wide range of scientific research applications, including:

Mechanism of Action

Dipyridamole-d16, like its non-deuterated counterpart, inhibits phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP inhibits platelet aggregation and promotes vasodilation. The compound also blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells, further enhancing its antiplatelet and vasodilatory effects .

Comparison with Similar Compounds

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for more precise quantification in analytical methods. This makes it a valuable tool in research applications where accurate measurement of Dipyridamole is essential .

Properties

Molecular Formula

C24H40N8O4

Molecular Weight

520.7 g/mol

IUPAC Name

2-[[2-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1,1,2,2-tetradeuterioethanol

InChI

InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2/i11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2

InChI Key

IZEKFCXSFNUWAM-BBMWYBCUSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO

Origin of Product

United States

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